2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-fluorophenyl)acetamide
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Overview
Description
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-fluorophenyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an imidazo[2,1-b][1,3]thiazole core, substituted with a 4-chlorophenyl group and an N-(4-fluorophenyl)acetamide moiety. Its distinct structure makes it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the imidazo[2,1-b][1,3]thiazole core through a cyclization reaction involving a thioamide and an α-haloketone. The subsequent steps involve the introduction of the 4-chlorophenyl and 4-fluorophenyl groups through nucleophilic substitution reactions. The reaction conditions usually require the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)
Reduction: LiAlH4, sodium borohydride (NaBH4), ethanol (C2H5OH)
Substitution: Sodium hydride (NaH), DMF, K2CO3
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-fluorophenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-bromophenyl)acetamide
- 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methylphenyl)acetamide
- 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-nitrophenyl)acetamide
Uniqueness
The uniqueness of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-fluorophenyl)acetamide lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both chlorophenyl and fluorophenyl groups enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C19H13ClFN3OS |
---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C19H13ClFN3OS/c20-13-3-1-12(2-4-13)17-10-24-16(11-26-19(24)23-17)9-18(25)22-15-7-5-14(21)6-8-15/h1-8,10-11H,9H2,(H,22,25) |
InChI Key |
LFPAUQYPMAAWAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=C(C=C4)F)Cl |
Origin of Product |
United States |
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